8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

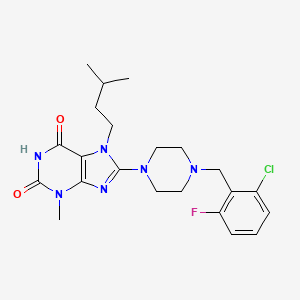

The compound 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by strategic substitutions at positions 3, 7, and 8 of the purine-2,6-dione core. Key structural features include:

- Position 3: A methyl group, common in xanthine derivatives (e.g., caffeine) to modulate metabolic stability .

- Position 7: An isopentyl (3-methylbutyl) chain, which enhances lipophilicity and may improve membrane permeability compared to shorter alkyl chains .

- Position 8: A 4-(2-chloro-6-fluorobenzyl)piperazine moiety.

Properties

IUPAC Name |

8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFN6O2/c1-14(2)7-8-30-18-19(27(3)22(32)26-20(18)31)25-21(30)29-11-9-28(10-12-29)13-15-16(23)5-4-6-17(15)24/h4-6,14H,7-13H2,1-3H3,(H,26,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUINUGLEDXBFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Insights

In contrast, tietan-3-yl (likely thietane) in F-168 introduces a cyclic sulfide, which may improve antithrombotic activity by targeting platelet glycoprotein IIb/IIIa receptors .

Position 8 Modifications: The 2-chloro-6-fluorobenzyl-piperazine moiety in the target compound combines halogenated aromaticity with a flexible piperazine linker. This design may optimize interactions with adenosine receptors or phosphodiesterases, akin to modified caffeine derivatives () . 4-Phenylpiperazine () lacks halogenation, reducing electronic effects and possibly weakening target engagement compared to the target compound .

Biological Activity Trends: Substitution at position 8 (e.g., pyridinyloxy in 3j) can eliminate CNS stimulation while retaining analgesia, suggesting the target compound’s piperazine-benzyl group may similarly modulate receptor selectivity . Antithrombotic activity in F-168 highlights the role of piperazine in targeting non-CNS pathways, implying the target compound’s piperazine moiety could be tailored for diverse applications .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , where purine cores are functionalized via nucleophilic substitution or coupling reactions .

- Structure-Activity Relationship (SAR): Halogenation: Chloro and fluoro groups may enhance binding to hydrophobic pockets in target proteins, as seen in quinolone antibiotics () . Alkyl Chain Length: Isopentyl’s branching may reduce metabolic degradation compared to linear chains, a strategy employed in for improved stability .

- Potential Applications: While direct biological data for the target compound is unavailable, structural analogs suggest promise in analgesia (), antithrombosis (), or kinase inhibition (inferred from purine-dione scaffolds) .

Preparation Methods

Synthesis of 8-Bromo-7-isopentyl-3-methylpurine-2,6-dione

The precursor is prepared via alkylation and bromination:

- 7-Alkylation :

- 3-Methylpurine-2,6-dione (10 mmol) is treated with isopentyl bromide (12 mmol) in dimethylformamide (DMF) using potassium tert-butoxide (12 mmol) as a base at 80–90°C for 6–8 hours.

- Yield : ~75% (isolated via recrystallization from ethanol).

- 8-Bromination :

Piperazine Coupling at the 8-Position

The 8-bromo intermediate reacts with 4-(2-chloro-6-fluorobenzyl)piperazine under SNAr conditions:

- Reagents :

- Conditions : Reflux at 110–125°C for 8–12 hours under nitrogen.

- Workup :

- Yield : 68–72% after recrystallization from methanol.

Optimization of Reaction Parameters

Catalytic Enhancements

The addition of potassium iodide (KI) as a phase-transfer catalyst accelerates the SNAr reaction by enhancing nucleophilicity of the piperazine amine. Trials demonstrate a 20% reduction in reaction time (from 12 to 8 hours) and a 5–8% increase in yield when KI is included.

Solvent and Temperature Effects

- Polar aprotic solvents (e.g., DMF, NMP) increase reaction rates but promote side reactions at elevated temperatures.

- Nonpolar solvents (e.g., toluene, N-butyl acetate) balance reactivity and selectivity, favoring mono-substitution at the 8-position.

- Optimal temperatures range from 110–125°C; lower temperatures (<100°C) result in incomplete conversion, while higher temperatures (>130°C) lead to decomposition.

Purification and Characterization

Isolation Techniques

Spectroscopic Data

Comparative Analysis of Methodologies

The patent method offers superior reproducibility and scalability, while the DMF-based approach achieves marginally higher yields at the expense of stricter temperature control.

Challenges and Mitigation Strategies

- Regioselectivity : Competing alkylation at N-1/N-3 positions is minimized by pre-functionalizing the 3-methyl group and using bulky bases (e.g., KOtBu).

- Piperazine Degradation : Prolonged heating above 130°C decomposes the benzyl-piperazine moiety; strict temperature monitoring is essential.

- Solubility Issues : Mixed solvent systems (e.g., toluene/DMF 4:1) enhance dissolution of polar intermediates.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

- Answer : The compound contains a purine-2,6-dione core with a 7-isopentyl group, 3-methyl substitution, and a 4-(2-chloro-6-fluorobenzyl)piperazine moiety. The piperazine ring introduces nucleophilic sites for substitution reactions, while the chloro-fluorobenzyl group enhances lipophilicity and potential receptor binding. The purine core is redox-active, enabling oxidation/reduction reactions (e.g., hydroxylation at the C8 position) .

Q. What synthetic routes are commonly used to prepare this compound, and what purification challenges arise?

- Answer : Multi-step synthesis typically involves:

- Step 1 : Alkylation of the purine core with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Piperazine substitution via nucleophilic displacement using a 2-chloro-6-fluorobenzyl halide.

- Step 3 : Methylation at N3 using methyl iodide.

Challenges include low yields in alkylation (Step 1) due to steric hindrance and purification of intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques validate the compound’s structure?

- Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, benzyl aromatic protons at δ 7.0–7.5 ppm).

- MS (EI) : Molecular ion peak at m/z ~480 (calculated for C₂₂H₂₈ClFN₆O₂).

- IR : Stretching vibrations for carbonyl groups (C=O at ~1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during multi-step synthesis?

- Answer :

- Temperature : Controlled heating (50–60°C) in Step 2 enhances piperazine substitution efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in Step 1 reduces reaction time.

- Workup : Recrystallization from hot ethyl acetate/hexane (1:3) improves purity (>95%) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?

- Answer :

- Modifications : Vary substituents on the benzyl (e.g., replacing Cl/F with other halogens) or piperazine (e.g., ethyl vs. methyl groups).

- Biological Assays : Test inhibition of viral polymerases (e.g., hepatitis C virus) or kinase targets.

- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to adenosine receptors .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.